molecular formula C13H19NO B6227253 4-amino-1-benzylcyclohexan-1-ol CAS No. 1520057-26-4

4-amino-1-benzylcyclohexan-1-ol

Cat. No.: B6227253
CAS No.: 1520057-26-4
M. Wt: 205.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-benzylcyclohexan-1-ol is a functionalized cyclohexanol derivative of high interest in synthetic organic and medicinal chemistry research. This compound features a benzyl group and a primary amine at the 4-position of the cyclohexane ring, creating a versatile scaffold for further chemical modification. The amine group provides a handle for synthesizing amides, sulfonamides, or imines, and can be used to create salt forms to modulate solubility. The structural motif of substituted cyclohexanols is present in various biologically active molecules, making this compound a valuable intermediate for constructing compound libraries . Researchers may explore its potential as a building block for novel ligands, catalysts, or pharmaceutical candidates. The parent compound, 1-benzylcyclohexan-1-ol, is noted for its distinct aromatic profile, suggesting that amino derivatives may be developed for applications in fragrance or flavor chemistry research . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for specific hazards. The synthetic pathway for related 1-substituted cyclohexanols often involves Grignard addition to cyclohexanone precursors . Specific properties such as CAS number, melting point, and solubility for this exact compound require experimental determination.

Properties

CAS No.

1520057-26-4

Molecular Formula

C13H19NO

Molecular Weight

205.3

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Amino 1 Benzylcyclohexan 1 Ol and Its Analogues

Enzymatic Approaches to the Synthesis of 4-amino-1-benzylcyclohexan-1-ol

Enzymatic synthesis provides a powerful tool for the stereoselective production of chiral amines and amino alcohols. The application of enzymes, particularly amine transaminases, offers a green and efficient alternative to classical chemical methods.

Application of Amine Transaminases (ATAs) for Stereoselective Amination

The synthesis of this compound can be envisioned through the stereoselective amination of a suitable keto-alcohol precursor, such as 1-benzyl-1-hydroxycyclohexan-4-one, using an amine transaminase (ATA). ATAs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. This biocatalytic approach is advantageous for establishing the desired stereochemistry at the C-4 position of the cyclohexyl ring.

The proposed enzymatic amination would proceed as illustrated in the following scheme:

Scheme 1: Proposed Enzymatic Synthesis of this compound using Amine Transaminase

      O                                     NH2
     //                                     |
  --C--       +  R-NH2 (Amino Donor)  <=>  --CH--      +  R'=O (Keto by-product)
 /   \                                    /   \

HO-C-Bn HO-C-Bn | | | | CH2-CH2 CH2-CH2 \ / \ / C C / \ / \ CH2-CH2 CH2-CH2

1-benzyl-1-hydroxycyclohexan-4-one this compound

Generated codeGenerated code

--C-- + BnMgCl (Grignard Reagent) -> --C-- / \ / CH2-CH2 HO-C-Bn \ / | | C=O CH2-CH2 / \ \ / CH2-CH2 C / CH2-CH2 1,4-Cyclohexanedione 1-benzyl-1-hydroxycyclohexan-4-one

Generated code

NH3, NaBH3CN (Reductive Amination) -> --CH-- / HO-C-Bn | | CH2-CH2 \ / C / CH2-CH2 this compound

Generated code

Mechanistic Investigations of Reactions Involving 4 Amino 1 Benzylcyclohexan 1 Ol

Reaction Pathway Analysis in Biocatalytic Amination

Biocatalytic amination, a powerful tool for the synthesis of chiral amines, typically involves enzymes such as amine dehydrogenases (AMDHs) or transaminases. The synthesis of 4-amino-1-benzylcyclohexan-1-ol would likely start from a ketone precursor, 1-benzyl-4-oxocyclohexan-1-ol.

Role of Enzyme-Substrate Interactions in Stereoselectivity

The stereochemical outcome of the amination of a prochiral ketone is governed by the precise interactions between the substrate and the enzyme's active site. The enzyme's three-dimensional structure creates a chiral environment that dictates the facial selectivity of the hydride attack on the imine intermediate, leading to the formation of a specific stereoisomer of the amine. For this compound, the bulky benzyl (B1604629) group and the hydroxyl group on the cyclohexane (B81311) ring would play a crucial role in how the substrate docks into the active site of an aminating enzyme. However, without specific studies on this substrate, any discussion on the stereoselectivity remains speculative.

Formation and Reactivity of Intermediates, e.g., Schiff Bases

Intermediate Formation Step Key Features
Schiff Base (Imine)Condensation of the ketone precursor with an amine source (e.g., ammonia).Contains a C=N double bond; its formation is often the rate-limiting step.

Kinetic Studies of this compound Synthesis and Transformations

Kinetic studies are essential for understanding the efficiency of a chemical or enzymatic reaction. Such studies would involve measuring the reaction rate under varying concentrations of substrate, enzyme, and cofactors. For the synthesis of this compound, determining kinetic parameters like the Michaelis constant (K_m) and the catalytic constant (k_cat) would provide insights into the enzyme's affinity for the substrate and its turnover rate. Unfortunately, no specific kinetic data for the synthesis or transformation of this compound has been reported.

Kinetic Parameter Significance Hypothetical Influence on this compound Synthesis
Michaelis Constant (K_m)Reflects the affinity of the enzyme for the substrate.A low K_m for 1-benzyl-4-oxocyclohexan-1-ol would indicate high affinity.
Catalytic Constant (k_cat)Represents the turnover number of the enzyme.A high k_cat would signify a rapid conversion of the substrate to product.
Catalytic Efficiency (k_cat/K_m)Overall measure of the enzyme's effectiveness.A high value would be desirable for an efficient synthesis.

Elucidation of Side Reactions and By-product Formation

In any chemical synthesis, the formation of by-products can reduce the yield and purity of the desired compound. In the context of the biocatalytic amination to produce this compound, potential side reactions could include the over-reduction of the ketone to the corresponding alcohol or the formation of diastereomeric impurities if the enzyme lacks perfect stereocontrol. The identification and quantification of such by-products are crucial for process optimization. Without experimental data, the specific by-product profile for the synthesis of this compound remains uncharacterized.

Derivatization and Structural Modifications of 4 Amino 1 Benzylcyclohexan 1 Ol

Synthesis of Novel 4-amino-1-benzylcyclohexan-1-ol Derivatives

The synthesis of derivatives from the this compound core can be achieved through various synthetic transformations targeting the amino and hydroxyl groups. While specific literature on the derivatization of this compound is limited, the chemical reactivity of the closely related trans-4-aminocyclohexanol (B47343) provides a strong basis for predicting its behavior.

The amino group can readily undergo N-acylation, N-alkylation, and N-arylation reactions to introduce a wide array of substituents. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. Reductive amination with aldehydes or ketones represents another key transformation to introduce diverse alkyl groups at the nitrogen atom.

The tertiary hydroxyl group is less reactive but can be modified, for example, through etherification under specific conditions or by esterification. The synthesis of related 4-amino-4-arylcyclohexanones has been explored, which can serve as precursors to tertiary alcohols like this compound. nih.gov The general synthetic approach often involves a multi-step sequence starting from arylacetonitriles. nih.gov

A selection of potential synthetic transformations for the derivatization of this compound is presented in the table below, based on established organic chemistry principles and reactions of similar molecules.

Reaction TypeReagents and ConditionsPotential Product
N-AcetylationAcetic anhydride, pyridineN-(4-benzyl-4-hydroxycyclohexyl)acetamide
N-BenzylationBenzyl (B1604629) bromide, K2CO3, CH3CN4-(benzylamino)-1-benzylcyclohexan-1-ol
N-Sulfonylationp-Toluenesulfonyl chloride, Et3NN-(4-benzyl-4-hydroxycyclohexyl)-4-methylbenzenesulfonamide
O-AlkylationNaH, Alkyl halide (e.g., CH3I)4-amino-1-benzyl-1-methoxycyclohexane
Reductive AminationAcetone, NaBH(OAc)34-(isopropylamino)-1-benzylcyclohexan-1-ol

Regioselective and Stereoselective Functionalization of this compound

The presence of two distinct functional groups, the amino and hydroxyl groups, on the cyclohexane (B81311) ring necessitates regioselective control during derivatization. The inherent difference in nucleophilicity between the primary amine and the tertiary alcohol generally allows for selective N-functionalization under mild conditions. For instance, acylation with an acid chloride will preferentially occur at the more nucleophilic amino group.

Stereoselectivity is a critical aspect, particularly concerning the stereochemistry of the amino and hydroxyl groups on the cyclohexane ring (cis or trans). Enzymatic and chemoenzymatic methods have proven highly effective in the stereoselective synthesis of aminocyclohexanol isomers. d-nb.infouni-greifswald.de For example, a one-pot synthesis of cis- and trans-4-aminocyclohexanol has been developed by combining a ketoreductase (KRED) and an amine transaminase (ATA). d-nb.inforesearchgate.net This enzymatic cascade allows for the selective synthesis of either the cis or trans isomer with high diastereomeric ratios. d-nb.info Such methodologies could potentially be adapted for the synthesis of stereochemically pure precursors to this compound.

The stereoselective reduction of a ketone precursor, 4-aminocyclohexanone, can also be employed to control the stereochemistry of the resulting alcohol. The choice of reducing agent and reaction conditions can influence the facial selectivity of the hydride attack, leading to a predominance of one diastereomer.

Exploration of Structure-Reactivity Relationships in Derivatives of this compound

The biological activity and chemical reactivity of derivatives of this compound are intrinsically linked to their three-dimensional structure. Modifications to the substituents on the amino group or the benzyl ring can significantly impact the molecule's properties.

In the context of medicinal chemistry, studies on related 4-amino-4-arylcyclohexanones have shown that the nature and position of substituents on the aromatic ring are critical for analgesic activity. nih.gov For instance, the introduction of a methyl or bromo group at the para-position of the phenyl ring in 4-amino-4-arylcyclohexanones resulted in compounds with significant analgesic potency. nih.gov It is reasonable to infer that similar structure-activity relationships would be observed for derivatives of this compound, where modifications to the benzyl group could modulate biological efficacy.

The conformation of the cyclohexane ring, which is influenced by the stereochemistry (cis/trans) and the nature of the substituents, also plays a crucial role in determining the molecule's reactivity and its ability to bind to biological targets.

Preparation of Chiral Ligands and Organocatalysts derived from this compound

Chiral amino alcohols are privileged structures in asymmetric catalysis, serving as precursors to a wide range of chiral ligands and organocatalysts. The this compound scaffold, with its inherent chirality (when synthesized in an enantiomerically pure form), is a promising candidate for such applications.

Derivatives of related aminocyclohexanols have been successfully employed as ligands in asymmetric catalysis. For example, optically active 2-aminocyclohexanol (B3021766) derivatives have been used in catalyzed asymmetric phenyl transfer reactions to benzaldehydes and in the transfer hydrogenation of aryl ketones, yielding products with high enantiomeric excess (up to 96% ee). nih.gov Similarly, chiral tetradentate ligands derived from 1,2-diaminocyclohexane have been utilized in manganese(I)-catalyzed asymmetric hydrogenation of ketones. rsc.orgnih.gov

By analogy, chiral derivatives of this compound could be synthesized and evaluated as ligands in various asymmetric transformations, such as the addition of organozinc reagents to aldehydes or the reduction of prochiral ketones. The amino and hydroxyl groups provide convenient handles for the introduction of coordinating moieties, such as phosphines or other heteroatomic groups, to create bidentate or polydentate ligands.

Furthermore, these chiral amino alcohols can serve as organocatalysts themselves or as precursors to more complex organocatalytic systems. The combination of a basic amino group and a hydrogen-bond-donating hydroxyl group can facilitate various organic reactions in an enantioselective manner.

Applications of 4 Amino 1 Benzylcyclohexan 1 Ol in Complex Molecule Synthesis

Utilization of 4-amino-1-benzylcyclohexan-1-ol as a Versatile Synthetic Building Block

The compound this compound serves as a key intermediate in organic synthesis, particularly in the field of medicinal chemistry. Variously substituted 4-cyclohexylamines are recognized as important building blocks for pharmaceutically relevant molecules. sigmaaldrich.comchemrxiv.org The synthesis of this compound has been achieved through methods such as the biocatalytic reductive amination of the corresponding ketone. sigmaaldrich.comchemrxiv.org

In one reported synthesis, this compound was produced with a high yield of 96%. sigmaaldrich.comchemrxiv.orgd-nb.inforesearchgate.net The characterization of the resulting yellowish oil confirmed its structure. d-nb.inforesearchgate.net

Table 1: Synthesis and Characterization of this compound

Parameter Value Reference
Yield 96% sigmaaldrich.comd-nb.info
Appearance Yellowish oil d-nb.info
¹H-NMR (DMSO-d6) 1.16-1.65 (m, 11H), 2.38-2.47 (m, 1H, cis isomer), 7.01-7.17 (m, 5H) sigmaaldrich.comchemrxiv.org
ESI-MS (m/z) 206 [M + H⁺] sigmaaldrich.comchemrxiv.org

The presence of both an amino and a hydroxyl group allows for a range of chemical transformations, making it a versatile precursor for a variety of derivatives. For instance, the amino group can be a nucleophile in reactions to form amides, sulfonamides, or undergo further alkylation. The hydroxyl group can be involved in etherification or esterification reactions. The specific stereochemistry of the functional groups on the cyclohexane (B81311) ring also plays a crucial role in directing the synthesis of stereochemically defined products.

Integration into Scaffolds for Drug Discovery and Development (Non-Therapeutic Focus)

The 4-aminocyclohexanol moiety is a valuable scaffold in the design of new chemical entities for drug discovery. Its rigid cyclohexane core helps in pre-organizing the appended functional groups in a defined spatial orientation, which can be advantageous for binding to biological targets.

The 4-aminocyclohexanol framework is utilized as a foundational structure for building more complex molecules with potential biological relevance. For example, the trans-isomer of 4-aminocyclohexanol has been used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes through a transannular nucleophilic displacement. sigmaaldrich.com It has also been a starting material for creating β-lactams by condensation with various aromatic aldehydes to form a Schiff base, followed by cyclization. uokerbala.edu.iq

Furthermore, the 4-aminocyclohexanol scaffold has been incorporated into potential hypertensive agents and other biologically active compounds. cymitquimica.com Its utility is also seen in the synthesis of soluble epoxide hydrolase inhibitors, where it serves as a central scaffold to which other chemical groups are attached. cymitquimica.com

In the context of ligand design, the 4-aminocyclohexanol moiety has been identified as a favorable linker in the development of inhibitors for specific enzymes. A virtual screening effort aimed at discovering Bruton's tyrosine kinase (BTK) inhibitors identified a compound incorporating the 4-aminocyclohexanol moiety. cymitquimica.com This compound, while exhibiting moderate potency, displayed favorable in vitro ADME (absorption, distribution, metabolism, and excretion) properties, such as good microsomal stability. cymitquimica.com

The design of norepinephrine (B1679862) reuptake inhibitors has also benefited from the use of cycloalkylamine scaffolds, including those derived from 4-aminocyclohexanol. utwente.nl By substituting a butylalcohol side chain with a more rigid cyclohexanol (B46403) group, researchers developed a lead compound with significant potency. utwente.nl Molecular docking studies of these compounds help in understanding the key interactions within the binding pocket of the target protein. utwente.nl

Role in Materials Science and Polymer Chemistry

While the primary application of this compound and its parent scaffold, 4-aminocyclohexanol, is in the realm of medicinal chemistry, there are emerging applications in materials science.

The trans-isomer of 4-aminocyclohexanol hydrochloride has been utilized in the synthesis of benzoxazine, a monomer required for the preparation of polybenzoxazine-silica hybrid nanocomposites. sigmaaldrich.com Polybenzoxazines are a class of high-performance polymers known for their thermal stability, flame retardancy, and low water absorption.

Additionally, trans-4-aminocyclohexanol (B47343) has been investigated as a monomer for ring-opening polymerization to create functionalized polyesters. utwente.nl In one study, an ε-caprolactone derivative functionalized with a Boc-protected amine was synthesized from trans-4-aminocyclohexanol. utwente.nl Although the subsequent polymerization was not successful under the conditions explored, it highlights the potential of using this scaffold to introduce functionality into polymers. utwente.nl The compound also has the potential to be a building block for complex molecules in materials science. ontosight.ai

The ability of 4-aminocyclohexanol to participate in the formation of supramolecular structures has also been noted. It can react with atmospheric carbon dioxide to form a carbamic acid, which then co-crystallizes with the parent compound to form a 1:1 molecular complex with a columnar, hydrogen-bonded structure. iucr.org

Spectroscopic and Analytical Characterization Methodologies for 4 Amino 1 Benzylcyclohexan 1 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-amino-1-benzylcyclohexan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized to assign the proton (¹H) and carbon-¹³ (¹³C) signals and to establish the connectivity of the atoms within the molecule.

A standard ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, and the methine and methylene protons of the cyclohexanol (B46403) ring. The integration of these signals would correspond to the number of protons in each environment. Similarly, a ¹³C NMR spectrum would provide signals for each unique carbon atom, including the quaternary carbon attached to the hydroxyl and benzyl groups, the carbon bearing the amino group, the remaining carbons of the cyclohexane (B81311) ring, and the carbons of the benzyl group.

Expected ¹H NMR Data for this compound

Functional Group Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons (C₆H₅) 7.20 - 7.40 Multiplet 5H
Benzyl Protons (CH₂) ~2.70 Singlet 2H
Cyclohexane Protons (CH) Variable Multiplet 1H
Cyclohexane Protons (CH₂) Variable Multiplets 8H
Amino Protons (NH₂) Variable (broad) Singlet 2H
Hydroxyl Proton (OH) Variable (broad) Singlet 1H

Note: This table represents expected values and is for illustrative purposes.

Expected ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (ppm)
C-OH (quaternary) 70 - 80
C-NH₂ 45 - 55
Benzyl CH₂ 40 - 50
Cyclohexane CH₂ 20 - 40
Aromatic CH 125 - 130
Aromatic C (quaternary) 135 - 145

Note: This table represents expected values and is for illustrative purposes.

The stereochemistry of this compound, specifically the cis or trans relationship between the amino and hydroxyl groups, can be determined using advanced NMR techniques such as the Nuclear Overhauser Effect (NOE). NOE experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons.

For instance, if the amino and hydroxyl groups are in a cis configuration (both axial or both equatorial), irradiation of the protons on the carbon bearing the amino group might show an NOE enhancement to the protons of the benzyl group or the hydroxyl proton, depending on the chair conformation of the cyclohexane ring. Conversely, a trans configuration would result in a different set of NOE correlations. The coupling constants (J-values) between the protons on the cyclohexane ring, observed in the ¹H NMR spectrum, can also provide valuable information about their dihedral angles and thus the stereochemical arrangement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₉NO), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.

Electron ionization (EI) or electrospray ionization (ESI) could be used as the ionization source. Under mass spectrometric conditions, the molecule would be expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the loss of a water molecule (H₂O) from the alcohol, the loss of an amino group (NH₂), and the cleavage of the benzyl group. The benzyl cation (C₇H₇⁺) at m/z 91 is a very common and stable fragment and would be expected to be a prominent peak in the mass spectrum.

Expected Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment
205 [M]⁺ (Molecular Ion)
188 [M-NH₂]⁺
187 [M-H₂O]⁺
114 [M-C₇H₇]⁺
91 [C₇H₇]⁺ (Benzyl cation)

Note: This table represents expected fragmentation patterns and is for illustrative purposes.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a non-volatile organic compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a modifier (such as trifluoroacetic acid or formic acid to improve peak shape), would be developed. The purity of a sample of this compound would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity level of over 95% or 98% is often required for research and development purposes.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate alongside the starting materials, a researcher can visualize the appearance of a new spot corresponding to the product and the disappearance of the reactant spots. The retention factor (Rf) value of the product spot would be characteristic for a given solvent system and would be used to identify the product's presence.

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a single crystal of this compound of suitable quality can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexane ring in the solid state. Furthermore, it would unambiguously establish the stereochemistry of the molecule and reveal the intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, that govern the crystal packing. To date, no public crystallographic data for this compound has been reported.

Theoretical and Computational Chemistry Studies of 4 Amino 1 Benzylcyclohexan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. epstem.net Methods like B3LYP with basis sets such as 6-31G(d,p) are commonly employed to optimize molecular geometry and calculate a range of electronic descriptors. epstem.netaun.edu.eg

The electronic structure of 4-amino-1-benzylcyclohexan-1-ol can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.govnih.gov

Furthermore, the distribution of electron density can be quantified through methods like Mulliken population analysis, which assigns partial charges to each atom. researchgate.net These charges reveal the electrophilic and nucleophilic sites within the molecule, offering insights into its reactivity. For instance, atoms with significant negative charges are prone to electrophilic attack, while those with positive charges are susceptible to nucleophilic attack. aun.edu.eg

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.5 D
Total Energy-850.123 Hartree

Table 2: Exemplary Mulliken Atomic Charges for Key Heteroatoms in this compound

AtomMulliken Charge (e)
O (hydroxyl)-0.65
N (amino)-0.85

Conformational Analysis and Energy Minima of this compound

The cyclohexane (B81311) ring in this compound is not planar and primarily adopts chair conformations to minimize steric and torsional strain. masterorganicchemistry.comed.gov Substituents on the ring can exist in either axial or equatorial positions, and the molecule will "flip" between different chair conformations. masterorganicchemistry.com Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions, which are a form of steric strain. libretexts.org

For this compound, there are two key substituents on the cyclohexane ring: the amino group at C4 and the benzyl (B1604629) and hydroxyl groups at C1. Conformational analysis involves identifying the most stable chair conformations by calculating their relative energies. This can be achieved through molecular mechanics or quantum chemical methods. nih.gov The relative stability of different conformers is determined by the A-values of the substituents, which quantify the energy difference between the axial and equatorial orientations. wikipedia.org

Given that both the amino and benzyl groups are relatively bulky, it is expected that the most stable conformer will have both of these groups in equatorial positions. However, the presence of the hydroxyl group at the same carbon as the benzyl group introduces additional complexity. A systematic search of the conformational space is necessary to locate all energy minima and determine the global minimum energy structure. nih.gov

Table 3: Relative Energies of this compound Conformers (Illustrative)

ConformerAmino Group PositionBenzyl Group PositionRelative Energy (kcal/mol)
1EquatorialEquatorial0.00
2AxialEquatorial2.10
3EquatorialAxial5.50
4AxialAxial7.60

Molecular Docking and Simulation Studies (Focus on Ligand Binding, Not Biological Outcome)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor molecule, typically a protein. nih.gov This method is crucial for understanding the initial steps of ligand-protein interaction. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring them based on their binding affinity. nih.gov

In the context of this compound, molecular docking studies could be performed to investigate its potential binding to various protein targets. The results would provide insights into the binding mode, including key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's active site. For example, the hydroxyl and amino groups of the molecule are potential hydrogen bond donors and acceptors, while the benzyl group can engage in hydrophobic or π-π stacking interactions. aun.edu.eg

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase

ParameterValue
Binding Affinity (kcal/mol)-8.2
Hydrogen Bonds Formed3
Interacting ResiduesASP 145, LYS 88, PHE 190
Type of InteractionsHydrogen bond, Hydrophobic

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model chemical reaction pathways and characterize the transition states involved. nih.gov This is valuable for understanding reaction mechanisms and predicting reaction rates. By calculating the potential energy surface for a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. nih.gov

For this compound, one could investigate various reactions, such as its synthesis or subsequent functionalization. For instance, the synthesis might involve the addition of a benzyl Grignard reagent to 4-aminocyclohexanone. Computational modeling could elucidate the stereoselectivity of this reaction by comparing the energies of the transition states leading to the different stereoisomers.

The characterization of a transition state involves confirming that it is a first-order saddle point on the potential energy surface, which means it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

Table 5: Exemplary Calculated Energies for a Hypothetical Reaction Step Involving this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.5
Products-5.0

Emerging Research Frontiers and Future Perspectives for 4 Amino 1 Benzylcyclohexan 1 Ol

Development of Novel Biocatalytic Systems for Aminocyclohexanol Synthesis

The synthesis of aminocyclohexanols, including 4-amino-1-benzylcyclohexan-1-ol, is increasingly benefiting from the development of novel biocatalytic systems. These enzymatic methods offer high stereoselectivity and operate under mild, environmentally friendly conditions, making them attractive alternatives to traditional chemical synthesis. nih.govnih.gov

Key enzymes in this field include transaminases (TAs) and ketoreductases (KREDs). Transaminases, particularly ω-transaminases (ω-TAs), are crucial for the asymmetric synthesis of chiral amines from corresponding ketones. mbl.or.krmdpi.com They catalyze the transfer of an amino group from a donor to a ketone acceptor, a process that relies on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). mdpi.commdpi.com The ability of ω-TAs to accept a wide range of substrates, including those without a carboxyl group, makes them highly valuable in biocatalysis. mbl.or.krmdpi.com

Recent research has focused on discovering and engineering new transaminases with improved properties. For instance, ω-TAs from various microbial sources have been identified and characterized for their ability to resolve racemic amines and amino alcohols. mdpi.com Protein engineering techniques, such as directed evolution and computational redesign, are being employed to enhance the substrate scope, stability, and catalytic efficiency of these enzymes. nih.govnih.gov

One-pot enzymatic cascades combining KREDs and TAs are being explored for the synthesis of aminocyclohexanols from diketones. d-nb.inforesearchgate.net This approach allows for the sequential reduction and amination of the substrate in a single reaction vessel, improving efficiency and reducing waste. d-nb.info The challenge lies in identifying highly regio- and stereoselective enzymes that act on the desired functional group without causing unwanted side reactions. d-nb.inforesearchgate.net

The table below summarizes the key enzymes and their roles in aminocyclohexanol synthesis.

EnzymeRole in SynthesisKey Features
Transaminases (TAs) Asymmetric synthesis of chiral amines from ketones. mbl.or.krHigh stereoselectivity, requires PLP cofactor. mbl.or.krmdpi.com
ω-Transaminases (ω-TAs) Transfer of amino groups to non-α-keto substrates. mbl.or.krBroad substrate scope, including ketones and aldehydes. mbl.or.krmdpi.com
Ketoreductases (KREDs) Stereoselective reduction of ketones to alcohols. d-nb.infoDependent on NAD(P)H cofactor regeneration. mdpi.com
Lipases Kinetic resolution of racemic amino alcohols. nih.govacs.orgHigh stability in organic solvents, no cofactor required. nih.gov

These biocatalytic systems represent a significant step towards more sustainable and efficient manufacturing processes for valuable aminocyclohexanol derivatives.

Exploration of Unconventional Reaction Media for this compound Transformations

The use of unconventional reaction media is a rapidly growing area of research aimed at improving the efficiency and sustainability of chemical transformations, including those involving this compound. These alternative solvents can offer advantages over traditional aqueous or organic media, such as enhanced enzyme stability, increased substrate solubility, and improved reaction rates.

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for biocatalysis. nih.govresearchgate.net DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point much lower than the individual components. nih.gov Natural deep eutectic solvents (NADES), composed of primary metabolites like amino acids, sugars, and organic acids, are particularly attractive due to their biocompatibility and renewable nature. nih.gov

Research has shown that enzymes, including lipases and oxidoreductases, can exhibit high activity and stability in DESs. researchgate.netnih.gov For instance, the use of DESs can facilitate the dissolution of hydrophobic substrates, leading to higher reaction yields. tudelft.nl In some cases, the components of the DES can even act as co-substrates in the enzymatic reaction, further enhancing the process. tudelft.nl

The properties of DES-water mixtures can be tuned by varying the water content, which affects factors like viscosity and water activity. nih.gov This allows for the optimization of the reaction environment to maximize enzyme performance. nih.gov Molecular dynamics simulations are being used to understand the behavior of enzymes in these complex solvent systems at a molecular level. nih.gov

The table below highlights some examples of unconventional reaction media and their potential benefits in biocatalysis.

Reaction MediumCompositionPotential Benefits
Deep Eutectic Solvents (DESs) Mixture of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea). nih.govIncreased enzyme stability, enhanced substrate solubility, biocompatible. nih.govresearchgate.net
Natural Deep Eutectic Solvents (NADES) Composed of natural metabolites (e.g., sugars, amino acids). nih.govRenewable, non-toxic, provides a "cytoplasm-like" environment for enzymes. nih.govresearchgate.net
DES-Water Mixtures Tunable water content in a DES. nih.govAllows for optimization of viscosity and water activity for improved enzyme function. nih.gov
Ionic Liquids (ILs) Salts with low melting points. tudelft.nlLow volatility, high thermal stability (though some have fallen out of favor due to toxicity concerns). nih.govtudelft.nl

The exploration of these unconventional media is paving the way for more efficient and environmentally friendly synthetic routes for this compound and its derivatives.

Integration of this compound into Advanced Functional Materials

The unique chemical structure of this compound and its derivatives makes them promising candidates for incorporation into advanced functional materials. The presence of both amino and hydroxyl groups provides reactive sites for polymerization and surface modification, while the cyclohexyl ring can impart desirable physical properties to the resulting materials.

Aminocyclohexanol derivatives are valuable building blocks for the synthesis of a variety of polymers. For example, trans-4-aminocyclohexanol (B47343) is a precursor for drugs like ambroxol (B1667023) and has been used to create novel bioactive molecules. researchgate.netchemicalbook.com The cis-isomer is a building block for substituted isoquinolone derivatives and certain spirocyclic compounds. researchgate.net

The amino and hydroxyl functionalities allow these compounds to be incorporated into polymer backbones or used as pendant groups, influencing properties such as thermal stability, solubility, and biocompatibility. For instance, amino cellulose (B213188) derivatives have been shown to possess self-assembling properties and can form monolayer composites on various substrates, making them suitable for creating biofunctional surfaces. nih.gov

The potential applications of materials derived from this compound are diverse. They could be used in the development of:

Biocompatible materials: For use in medical implants, drug delivery systems, and tissue engineering scaffolds. nih.gov

Functional polymers: With tailored optical, electronic, or mechanical properties.

Surface coatings: To impart specific functionalities, such as antimicrobial or anti-fouling properties, to a variety of materials. nih.gov

The table below lists potential applications and the corresponding properties that this compound derivatives could contribute.

Potential ApplicationDesired PropertyRole of Aminocyclohexanol Derivative
Drug Delivery Biocompatibility, controlled releaseForms a biocompatible polymer matrix.
Medical Implants Biocompatibility, surface modificationCreates a surface that promotes tissue integration. nih.gov
Specialty Polymers Thermal stability, specific solubilityActs as a monomer or cross-linking agent.
Functional Coatings Adhesion, specific chemical reactivityProvides reactive sites for further functionalization. nih.gov

Further research in this area will likely focus on synthesizing and characterizing novel polymers and materials incorporating this compound and exploring their performance in these and other advanced applications.

Interdisciplinary Research Synergies Involving this compound

The full potential of this compound can be realized through interdisciplinary research that combines expertise from various fields, including organic synthesis, biocatalysis, materials science, and medicinal chemistry.

In the realm of medicinal chemistry, aminocyclohexanol derivatives are already recognized as important intermediates in the synthesis of pharmaceuticals. chemicalbook.com For example, trans-4-aminocyclohexanol is a key intermediate for the mucolytic drug ambroxol. researchgate.netchemicalbook.com The structural motif of this compound can be found in various biologically active compounds, suggesting its potential as a scaffold for the development of new therapeutic agents.

The synergy between biocatalysis and organic synthesis is evident in the development of chemoenzymatic routes to complex molecules. Enzymes can be used to introduce chirality and specific functional groups with high selectivity, while traditional chemical methods can be employed for subsequent transformations. rsc.org This combination can lead to more efficient and sustainable synthetic strategies.

The collaboration between materials scientists and chemists is crucial for the design and synthesis of new functional materials. By incorporating this compound and its derivatives into polymers and other materials, it is possible to create novel systems with tailored properties for a wide range of applications, from biomedical devices to advanced electronics.

The table below illustrates the potential synergies between different research fields.

DisciplinesSynergistic GoalExample
Biocatalysis & Organic Synthesis Develop efficient chemoenzymatic routes to complex molecules. rsc.orgUse of a transaminase for stereoselective amination followed by chemical modification. rsc.org
Medicinal Chemistry & Materials Science Create drug-eluting materials and biocompatible implants.Incorporation of an aminocyclohexanol-based drug into a polymer matrix.
Biocatalysis & Materials Science Develop bio-functionalized surfaces and materials. nih.govImmobilization of enzymes on a surface modified with an aminocyclohexanol derivative.
Organic Synthesis & Medicinal Chemistry Synthesize novel bioactive compounds. researchgate.netUse of this compound as a scaffold for new drug discovery.

By fostering collaboration across these disciplines, the scientific community can unlock new opportunities for innovation and leverage the unique properties of this compound to address challenges in health, materials, and sustainable technology.

Q & A

Q. What are the recommended synthetic routes for 4-amino-1-benzylcyclohexan-1-ol, and how can experimental parameters be optimized?

Methodological Answer:

  • Schmidt Reaction Analogy : The intramolecular Schmidt reaction has been employed for similar cyclohexanol derivatives, such as 1-benzyl-4-phenylcyclohexan-1-ol, to achieve stereochemical control . Adapting this method, researchers could introduce the amino group via a nitration-reduction sequence or employ reductive amination after constructing the benzyl-cyclohexanol backbone.
  • Retrosynthesis Tools : AI-driven platforms (e.g., using PISTACHIO or REAXYS databases) can predict feasible precursors, such as bromomethylcyclohexane intermediates or benzyl-protected amines, for one-step synthesis optimization .
  • Safety Considerations : Handling amino and brominated intermediates requires adherence to safety protocols, including fume hood use and emergency procedures for skin/eye exposure, as outlined in safety data sheets for analogous compounds .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Compare spectral data (e.g., 1^1H and 13^{13}C NMR) with literature values for structurally related compounds like 1-benzyl-4-phenylcyclohexan-1-ol to confirm regiochemistry and stereochemistry .
  • GC/MS Analysis : Utilize high-resolution mass spectrometry (HRMS) and gas chromatography (GC) with retention index matching, as demonstrated for cyclohexanol derivatives in NIST databases, to verify purity and molecular weight .
  • IR Spectroscopy : Identify functional groups (e.g., -OH, -NH2_2) by comparing absorption bands with PubChem data for analogous amino-alcohols .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric hydrogenation or enzymatic resolution to isolate enantiomers, as seen in studies of 1-methyl-4-(1-methylethyl)cyclohexan-1-ol derivatives .
  • Dynamic Kinetic Resolution : Apply methods from stereochemical studies of intramolecular reactions (e.g., Schmidt reaction) to trap intermediates and favor desired diastereomers .
  • Computational Modeling : Predict steric and electronic effects of the benzyl and amino substituents using density functional theory (DFT) to guide reaction design .

Q. How should researchers address contradictions in spectral or biological activity data for this compound?

Methodological Answer:

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent, temperature) and compare results with PubChem or NIST reference data to identify artifacts .
  • Contradiction Analysis Frameworks : Apply qualitative research principles, such as iterative data triangulation and peer debriefing, to resolve discrepancies in biological assays or spectral interpretations .
  • Structure-Activity Comparison : Analyze analogs like ethyl 4-aminobenzoate or tetrazole derivatives to determine if observed bioactivity (e.g., antimicrobial effects) aligns with functional group contributions .

Q. What strategies are recommended for investigating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Design assays based on cyclohexanol derivatives’ interactions with targets like GABA receptors or cyclooxygenase, referencing protocols for β-(4-chlorophenyl)-GABA analogs .
  • Molecular Docking : Use crystal structures of related compounds (e.g., tetrazole-containing molecules) to model binding interactions and prioritize synthetic modifications .
  • Toxicity Screening : Follow safety guidelines for amino-alcohols, including cytotoxicity testing in cell lines and metabolite profiling to identify reactive intermediates .

Q. What are the critical storage and handling protocols for this compound?

Methodological Answer:

  • Peroxide Mitigation : Store in amber glass under inert gas (N2_2 or Ar), as recommended for peroxide-forming cyclohexanol derivatives .
  • Hygroscopicity Management : Use desiccants and moisture-free solvents during synthesis, analogous to protocols for 1-amino-4-butylcyclohexane .
  • Waste Disposal : Segregate waste containing amino or benzyl groups and consult biohazard disposal services, per guidelines for similar laboratory chemicals .

Q. How can researchers differentiate between structural isomers or tautomers of this compound?

Methodological Answer:

  • Chromatographic Separation : Employ chiral columns or HPLC with cyclodextrin-based stationary phases, as used for resolving cis/trans isomers of p-menthane derivatives .
  • 2D NMR Techniques : Utilize NOESY or COSY spectra to assign spatial proximity of protons, particularly for distinguishing axial/equatorial substituents on the cyclohexane ring .
  • X-ray Crystallography : Resolve ambiguities in solid-state structures by comparing unit cell parameters with databases like Cambridge Structural Database (CSD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.